Coblopasvir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hepatitis C Virus (HCV) Infection

Coblopasvir has been extensively studied for its potential role in treating chronic HCV infection. It acts by inhibiting a vital HCV enzyme, NS5A, which plays a crucial role in viral replication. Initial clinical trials investigating Coblopasvir in combination with other antiviral medications have shown promising results in achieving sustained virologic response (SVR), signifying the absence of detectable HCV RNA in the blood after treatment completion [].

These findings have led to ongoing research exploring Coblopasvir-based regimens for different HCV genotypes and treatment-experienced patients [].

Other Viral Infections

Coblopasvir's antiviral properties are also being explored for treating other viral infections, including:

- Cytomegalovirus (CMV) Infection: CMV is a herpesvirus that can cause serious complications in immunocompromised individuals. Studies suggest that Coblopasvir, in combination with other antiviral medications, may be effective in preventing CMV replication after organ transplantation.

- Flavivirus Infections: Flaviviruses encompass a range of mosquito-borne viruses such as Dengue virus, Zika virus, and West Nile virus. Early-stage research indicates that Coblopasvir possesses antiviral activity against these viruses, warranting further investigation for their potential treatment [].

Coblopasvir hydrochloride, also known by its developmental code KW-136, is an antiviral compound primarily developed for the treatment of hepatitis C virus (HCV) infections. This compound acts as a potent pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A), demonstrating remarkable antiviral activity across various HCV genotypes. Coblopasvir was approved by the Chinese National Medical Products Administration in February 2020, in combination with sofosbuvir, marking a significant advancement in HCV treatment options .

- Formation of Coblopasvir Dibromide: The initial step involves the reaction of catechol with methylene iodide under basic conditions to form an acetal. This is followed by a Suzuki coupling with boronic acid to create a biphenyl structure. Subsequent reactions include saponification and the formation of bis-acid chlorides, which are then converted into bis-α-haloketones through a modified Niernestein reaction .

- Synthesis of Coblopasvir Hydrochloride: The dibromide is coupled with a dipeptide to form a bis-carbamate. This intermediate undergoes further reactions with ammonium acetate in refluxing toluene to construct imidazole rings, ultimately yielding coblopasvir hydrochloride after treatment with methanolic hydrochloric acid .

Coblopasvir exhibits strong antiviral activity against HCV, functioning as an NS5A inhibitor. Its mechanism involves disrupting the replication process of the virus, thereby preventing viral assembly and propagation. Clinical studies have demonstrated its efficacy in treating chronic HCV infections, particularly in patients with various genotypes and cirrhosis . The drug has shown a favorable safety profile and high rates of sustained virologic response when used in combination therapies.

The synthesis of coblopasvir hydrochloride can be summarized in two main steps:

- Synthesis of Coblopasvir Dibromide:

- Reagents: Catechol, methylene iodide, boronic acid.

- Conditions: Basic environment for initial reactions; followed by coupling and various transformations.

- Preparation of Coblopasvir Hydrochloride:

Coblopasvir is primarily used in the treatment of hepatitis C virus infections. It is often administered in combination with other antiviral agents, such as sofosbuvir, to enhance therapeutic efficacy and broaden the spectrum of viral genotypes covered. Research continues into its potential applications in other viral infections and therapeutic areas .

Coblopasvir has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: Studies indicate that coblopasvir may have interactions with other antiviral medications, necessitating careful management when used in combination therapies.

- Pharmacokinetics: The absorption, distribution, metabolism, and excretion profiles have been characterized to ensure optimal dosing regimens are established for patients .

Coblopasvir shares structural and functional similarities with several other antiviral compounds targeting HCV. Here are some notable comparisons:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Sofosbuvir | NS5B polymerase inhibitor | Nucleotide analog; effective against multiple genotypes |

| Ledipasvir | NS5A inhibitor | Directly inhibits NS5A; often used in combination with sofosbuvir |

| Daclatasvir | NS5A inhibitor | Approved for use in combination therapies; broad efficacy |

| Velpatasvir | NS5A inhibitor | Used in fixed-dose combinations; effective against resistant strains |

Coblopasvir stands out due to its unique structural features and its specific focus on inhibiting the NS5A protein across diverse HCV genotypes, making it a valuable addition to existing therapies .

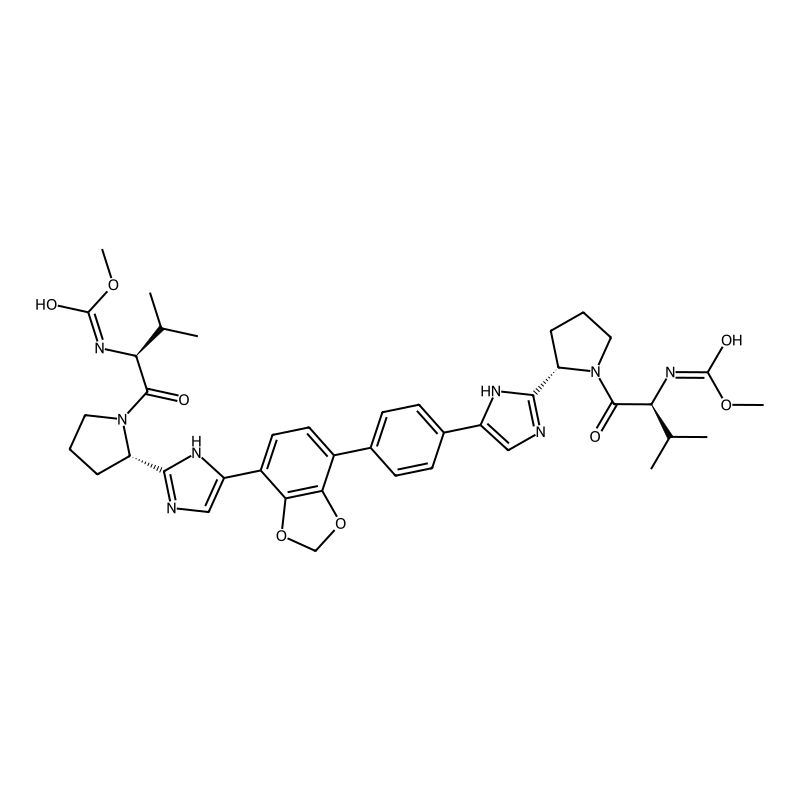

Chemical Structure and Nomenclature

- Molecular Formula: C₄₁H₅₀N₈O₈ (free base); C₄₁H₅₂Cl₂N₈O₈ (dihydrochloride salt)

- Synonyms: KW-136, Coblopasvir dihydrochloride

- InChI Key: NQXPKJCTLPFQIS-KJIUXTSNSA-N (dihydrochloride)

Therapeutic Classification

- Drug Type: Small-molecule NS5A inhibitor

- Target: HCV NS5A protein

- Pangenotypic Activity: Effective against genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a

Regulatory Status

Target-Specific Interactions with Hepatitis C Virus Nonstructural Protein 5A

Coblopasvir functions as a direct-acting antiviral agent through highly specific binding interactions with the Hepatitis C virus nonstructural protein 5A [1] [2]. The compound demonstrates pan-genotypic inhibitory activity against hepatitis C virus nonstructural protein 5A, which plays essential roles in both viral ribonucleic acid replication and virion assembly processes [3] [4].

The molecular target of coblopasvir is the nonstructural protein 5A domain I, a critical component of the viral replication machinery [6]. Nonstructural protein 5A is a membrane-associated phosphoprotein that exists in basally phosphorylated and hyperphosphorylated forms, designated p56 and p58 respectively [7]. The protein comprises three distinct structural domains: domain I (amino acids 1-213), domain II (amino acids 250-342), and domain III (amino acids 356-447) [8]. Domain I contains zinc-binding and ribonucleic acid-binding regions that are essential for viral replication [7] [8].

Coblopasvir binds directly to nonstructural protein 5A domain I with nanomolar affinity, preventing the protein's interaction with viral ribonucleic acid and cellular factors required for replication complex formation [2] [9]. This direct binding mechanism disrupts the formation of the membranous web, which represents virus-induced membrane compartments where ribonucleic acid replication occurs [10]. The compound's binding to nonstructural protein 5A results in conformational changes that abrogate the protein's ability to interact with essential cellular and viral components, thereby blocking both viral ribonucleic acid synthesis and virion assembly processes [11] [10].

The specificity of coblopasvir for nonstructural protein 5A is demonstrated by its lack of cross-reactivity with other hepatitis C virus proteins or human cellular targets [2] [4]. Resistance mutations selected by coblopasvir map exclusively to nonstructural protein 5A domain I, confirming the protein as the primary molecular target [12] [13]. The compound exhibits competitive inhibition with viral ribonucleic acid binding, indicating that coblopasvir and ribonucleic acid compete for overlapping binding sites on nonstructural protein 5A [14] [9].

Antiviral Activity Across Hepatitis C Virus Genotypes

Coblopasvir demonstrates potent pan-genotypic antiviral activity with picomolar efficacy against all major hepatitis C virus genotypes and subtypes [2] [15]. In vitro studies reveal half-maximal effective concentration values ranging from 1.4 to 5.0 picomolar against replicons containing nonstructural protein 5A sequences from genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, and 6a [15] [16].

| Hepatitis C Virus Genotype | Half-Maximal Effective Concentration (picomolar) | Viral Load Reduction (%) | Clinical Study Phase |

|---|---|---|---|

| 1a | 1.4-5.0 | 99 | Phase 3 |

| 1b | 1.4-5.0 | 99 | Phase 3 |

| 2a | 1.4-5.0 | 97 | Phase 3 |

| 3a | 1.4-5.0 | 95 | Phase 3 |

| 4a | 1.4-5.0 | 98 | Phase 3 |

| 5a | 1.4-5.0 | 99 | Phase 3 |

| 6a | 1.4-5.0 | 99 | Phase 3 |

The exceptional potency of coblopasvir translates to rapid and profound viral load reductions in clinical studies [17] [18]. Phase 3 clinical trial data demonstrate overall sustained virologic response at 12 weeks post-treatment rates of 97% across diverse patient populations infected with genotypes 1, 2, 3, and 6 [19] [20]. Genotype-specific efficacy rates show consistently high performance: genotype 1a (100%), genotype 1b (97%), genotype 2a (97%), genotype 3a (95%), genotype 3b (92%), and genotype 6 (98%) [19] [20].

Coblopasvir maintains antiviral activity against common resistance-associated variants that confer resistance to other nonstructural protein 5A inhibitors [15] [16]. The compound retains nearly wild-type levels of activity against replicons containing nonstructural protein 5A variants at amino acid positions 28, 30, 31, 32, 58, and 93, which commonly confer resistance to first-generation nonstructural protein 5A inhibitors [15] [16]. This broad activity profile against resistant variants distinguishes coblopasvir from earlier nonstructural protein 5A inhibitors that exhibit reduced potency against these mutations [15] [21].

The pan-genotypic activity of coblopasvir enables universal treatment regimens without the need for genotype determination prior to therapy initiation [18] [22]. Clinical studies demonstrate that coblopasvir combined with sofosbuvir provides effective treatment across all tested genotypes, including challenging-to-treat populations such as patients with compensated cirrhosis and treatment-experienced individuals [18] [22] [19].

Resistance Profile and Molecular Mechanisms

The resistance profile of coblopasvir is characterized by a high genetic barrier to resistance development and specific mutations within nonstructural protein 5A domain I [12] [13]. Resistance selection studies using hepatitis C virus replicons demonstrate that coblopasvir selects fewer resistant colonies compared to other nonstructural protein 5A inhibitors, indicating a higher barrier to resistance evolution [16] [12].

| Hepatitis C Virus Genotype | Amino Acid Position | Common Substitutions | Resistance Level | Clinical Impact |

|---|---|---|---|---|

| 1a | M28 | M28T/V | High | Major |

| 1a | Q30 | Q30E/H/K/R | High | Major |

| 1a | L31 | L31M/V | Moderate | Major |

| 1a | Y93 | Y93C/H/N | Very High | Major |

| 1b | L31 | L31I/M/V | Moderate | Major |

| 1b | Y93 | Y93H | High | Major |

| 1b | A92 | A92V | Low | Minor |

| 3a | A30 | A30K | Moderate | Major |

| 3a | Y93 | Y93H | High | Major |

Resistance-associated substitutions in nonstructural protein 5A occur primarily at conserved amino acid positions within domain I [23] [12]. For genotype 1a, the major resistance positions include M28, Q30, L31, and Y93, with substitutions at these sites conferring varying levels of resistance [12] [13]. Genotype 1b exhibits fewer resistance positions, primarily L31 and Y93, with Y93H being the most frequently selected variant [12] [13].

The molecular mechanisms underlying resistance involve structural perturbations that reduce coblopasvir binding affinity while minimally impacting ribonucleic acid binding capacity [14] [24]. Resistance mutations such as Y93H result in conformational changes in nonstructural protein 5A domain I that diminish inhibitor binding without severely compromising protein function [14] [13]. Crystal structure analyses and molecular modeling studies reveal that resistance substitutions alter the binding pocket geometry, reducing drug-protein interactions [14] [9].

Coblopasvir resistance exhibits genotype-specific patterns reflecting differential fitness costs of mutations [13] [25]. Genotype 1a viruses demonstrate greater diversity in resistance pathways compared to genotype 1b, with multiple independent evolutionary routes leading to drug resistance [13]. The Y93H substitution, while conferring high-level resistance, imposes differential fitness costs between genotypes, with greater replicative impairment observed in genotype 1a compared to genotype 1b [13] [24].

Cross-resistance between coblopasvir and other nonstructural protein 5A inhibitors occurs due to shared binding sites within domain I [23] [26]. However, next-generation inhibitors like pibrentasvir maintain activity against many coblopasvir-resistant variants, suggesting potential therapeutic options for treatment-experienced patients [15] [16]. The persistence of resistance-associated substitutions varies by mutation type and genotype, with some variants maintaining stable frequencies in the absence of drug pressure while others revert toward wild-type sequences [23] [13].